molecular formula C13H20N2O4S B2583025 2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol CAS No. 1396884-62-0

2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol

Cat. No.: B2583025
CAS No.: 1396884-62-0
M. Wt: 300.37
InChI Key: LHPOGWNRRUDSON-UHFFFAOYSA-N
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Description

2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol is a complex organic compound featuring a piperazine ring substituted with a cyclopropylsulfonyl group and a furan ring attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced via sulfonylation reactions using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction where a furan derivative reacts with the piperazine intermediate.

    Formation of the Ethanol Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the furan ring to tetrahydrofuran using hydrogenation catalysts.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different substituted piperazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogenation catalysts like palladium on carbon.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The cyclopropylsulfonyl group may enhance the compound’s binding affinity and specificity, while the furan ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol: Similar structure but with a methylsulfonyl group instead of a cyclopropylsulfonyl group.

    2-(4-(Ethylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol: Similar structure but with an ethylsulfonyl group.

Uniqueness

2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol is unique due to the presence of the cyclopropylsulfonyl group, which can impart distinct chemical and biological properties compared to its methylsulfonyl and ethylsulfonyl analogs. This uniqueness can be leveraged in the design of new compounds with enhanced activity and selectivity.

Properties

IUPAC Name

2-(4-cyclopropylsulfonylpiperazin-1-yl)-1-(furan-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c16-12(13-2-1-9-19-13)10-14-5-7-15(8-6-14)20(17,18)11-3-4-11/h1-2,9,11-12,16H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPOGWNRRUDSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)CC(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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